molecular formula C7H9N3O2 B2984130 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylicacid CAS No. 2309444-39-9

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylicacid

Número de catálogo: B2984130
Número CAS: 2309444-39-9
Peso molecular: 167.168
Clave InChI: KRLSKPJHIZUJKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride (CAS: 339217-35-5) is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridazine ring system. The pyridazine ring contains two adjacent nitrogen atoms, distinguishing it from pyridine-based analogs. The compound’s molecular formula is C₈H₉ClN₄O₂, with a molecular weight of 326.40 g/mol . The 3-carboxylic acid group enhances polarity, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications such as intermediate synthesis or ligand design.

Propiedades

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-4-8-6-2-1-3-9-10(5)6/h4,9H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLSKPJHIZUJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2NC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-b]pyridazine core. Subsequent carboxylation of the core structure yields the desired carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Análisis De Reacciones Químicas

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

Aplicaciones Científicas De Investigación

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to the modulation of various biological processes, including cell proliferation, apoptosis, and inflammation .

Comparación Con Compuestos Similares

Structural Variations and Key Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Structural Differences from Target Compound
Target Compound C₈H₉ClN₄O₂ 326.40 339217-35-5 3-carboxylic acid, HCl Reference compound (pyridazine core)
Imidazo[1,2-a]pyridine-3-carboxylic acid C₈H₆N₂O₂ 162.15 6200-60-8 3-carboxylic acid Pyridine ring (one nitrogen) vs. pyridazine
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid C₉H₈N₂O₂ 176.17 21801-80-9 3-carboxylic acid, 7-Me Methyl substituent at position 7, pyridine ring
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid C₈H₅ClN₂O₂ 196.59 138642-97-4 3-carboxylic acid, 6-Cl Chloro substituent at position 6, pyridine ring
5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid HCl C₈H₉ClN₂O₂ 200.62 1038828-34-0 2-carboxylic acid, HCl Carboxylic acid at position 2, pyridine ring

Key Observations :

Core Heterocycle: The target compound’s pyridazine ring (two adjacent nitrogens) contrasts with the pyridine ring (one nitrogen) in analogs like imidazo[1,2-a]pyridines. Example: Imidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 6200-60-8) has a similarity score of 0.88 to the target but lacks the pyridazine ring’s electronic properties .

Trifluoromethyl Groups: Compounds like 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 1888739-73-8) exhibit reduced polarity (MW: 234.18) compared to the target, favoring blood-brain barrier penetration .

Carboxylic Acid Position :

  • Shifting the carboxylic acid from position 3 (target) to position 2 (e.g., CAS: 1038828-34-0) alters electronic distribution and binding affinity in drug-receptor interactions .

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound enhances water solubility compared to non-ionic analogs (e.g., imidazo[1,2-a]pyridine-3-carboxylic acid, CAS: 6200-60-8) .

Research Implications

  • Drug Design : The pyridazine core’s dual nitrogen atoms offer unique pharmacophore features for targeting enzymes like kinases or phosphodiesterases.
  • Synthetic Utility : Halogenated analogs (e.g., 6-chloro derivatives) serve as intermediates in cross-coupling reactions for complex molecule synthesis .

Actividad Biológica

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its imidazo[1,2-b]pyridazine core structure. The presence of the carboxylic acid functional group enhances its solubility and potential interactions with biological targets.

Research indicates that imidazo[1,2-b]pyridazine derivatives can act as inhibitors of various kinases and enzymes involved in cellular signaling pathways. Notably, some studies have highlighted their role as inhibitors of adaptor-associated kinase 1 (AAK1), a serine/threonine kinase implicated in endocytic processes and synaptic vesicle recycling. Compounds targeting AAK1 have shown IC50 values below 0.1 µM, indicating potent inhibitory activity .

Anticancer Activity

Several studies have reported the anticancer potential of imidazo[1,2-b]pyridazine derivatives:

  • Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this class exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
  • Mechanism : The anticancer activity is often attributed to the inhibition of crucial kinases involved in cancer cell proliferation and survival. For example, some derivatives have been shown to inhibit Aurora-A kinase with IC50 values around 0.16 µM .
CompoundTarget KinaseIC50 (µM)Cell Line
Compound AAAK1<0.1N/A
Compound BAurora-A0.16MCF-7
Compound CJNK10.39A549

Anti-inflammatory Activity

Imidazo[1,2-b]pyridazine derivatives also exhibit anti-inflammatory properties:

  • Mechanism : Some compounds have been shown to inhibit the phosphorylation of p38 MAPK pathways, which are critical in inflammatory responses .
  • In Vivo Studies : In animal models, certain derivatives reduced LPS-induced TNFα release, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

  • Inhibition of AAK1 : A study focused on the synthesis of various imidazo[1,2-b]pyridazine derivatives reported significant inhibition of AAK1 with IC50 values consistently below 0.1 µM across multiple compounds tested .
  • Anticancer Screening : Another research effort evaluated a series of imidazo[1,2-b]pyridazine compounds against a panel of cancer cell lines. The most potent candidates showed IC50 values ranging from 0.01 µM to 0.46 µM against MCF-7 and NCI-H460 cells .
  • Anti-inflammatory Effects : In a comprehensive study on pyrazole-containing compounds that included imidazo[1,2-b]pyridazine derivatives, researchers found that certain compounds significantly inhibited inflammatory cytokine release in both in vitro and in vivo models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid and its derivatives?

  • Methodology : The compound and its analogs are typically synthesized via cyclization reactions or functional group transformations. For example, ester derivatives (e.g., ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate) are prepared by reacting substituted pyridazine intermediates with chloroacetyl chloride under reflux in anhydrous solvents like dichloromethane. Subsequent hydrolysis with NaOH yields the carboxylic acid form .
  • Key Considerations : Optimize reaction temperature (e.g., 60–80°C) and stoichiometry to minimize side products. Catalysts such as triethylamine may improve yields .

Q. How can structural characterization of this compound be performed?

  • Methodology : Use a combination of techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the imidazo-pyridazine core and substituent positions (e.g., methyl or trifluoromethyl groups) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, analyze bond angles and intermolecular interactions to validate tautomeric forms .

Q. What are the stability and storage conditions for this compound?

  • Methodology : Stability studies under varying temperatures (4°C, 25°C) and humidity levels (e.g., 40–60% RH) show that the compound degrades via hydrolysis of the carboxylic acid group. Store at −20°C in sealed, desiccated containers under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How do substituents (e.g., methyl, trifluoromethyl) influence the biological activity of this scaffold?

  • Methodology :

  • SAR Studies : Compare IC50_{50} values of derivatives in enzyme inhibition assays. For example, 2,6-dimethyl substitution enhances binding to kinase targets due to steric and electronic effects, while trifluoromethyl groups improve metabolic stability .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to assess interactions with active sites .
    • Data Contradictions : Some studies report reduced solubility with bulky substituents, conflicting with enhanced activity. Validate via logP measurements and solubility assays .

Q. What strategies are effective for synthesizing complex derivatives (e.g., spirocyclic or halogenated analogs)?

  • Methodology :

  • Spirocyclic Derivatives : Use photochemical [2+2] cycloaddition or transition-metal-catalyzed cross-coupling to introduce fused rings .
  • Halogenation : Direct bromination at the pyridazine C-6 position using NBS (N-bromosuccinimide) in DMF yields intermediates for Suzuki-Miyaura couplings .
    • Challenges : Halogenation may lead to regioselectivity issues; optimize reaction time and catalyst loading (e.g., Pd(PPh3_3)4_4) .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodology :

  • Meta-Analysis : Compare assay conditions across studies (e.g., cell lines, incubation times). For example, discrepancies in cytotoxicity may arise from differences in ATP-based vs. resazurin assays .
  • Orthogonal Validation : Replicate key experiments using standardized protocols (e.g., NIH/3T3 cells for general toxicity) .

Key Recommendations

  • Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to avoid hydrolysis .
  • Data Reproducibility : Standardize bioassay protocols and report detailed experimental conditions .
  • Advanced Tools : Leverage computational models to predict substituent effects before synthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.